Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-

Steroid Sulfatase Enzyme Inhibition IC50

Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- (CAS 885518-13-8), also known as 2-Bromo-1-(2,4-dimethyl-1-tosyl-1H-pyrrol-3-yl)ethan-1-one, is a synthetic brominated pyrrole derivative with a molecular formula of C15H16BrNO3S and a molecular weight of 370.26 g/mol. It functions as a potent inhibitor of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers, and is a valuable tool compound for investigating STS pharmacology and developing novel therapeutics.

Molecular Formula C15H16BrNO3S
Molecular Weight 370.3 g/mol
CAS No. 885518-13-8
Cat. No. B12275165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-
CAS885518-13-8
Molecular FormulaC15H16BrNO3S
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2C)C(=O)CBr)C
InChIInChI=1S/C15H16BrNO3S/c1-10-4-6-13(7-5-10)21(19,20)17-9-11(2)15(12(17)3)14(18)8-16/h4-7,9H,8H2,1-3H3
InChIKeyHNTMKGDFGSMDGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]ethanone (CAS 885518-13-8) for Steroid Sulfatase Research


Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]- (CAS 885518-13-8), also known as 2-Bromo-1-(2,4-dimethyl-1-tosyl-1H-pyrrol-3-yl)ethan-1-one, is a synthetic brominated pyrrole derivative with a molecular formula of C15H16BrNO3S and a molecular weight of 370.26 g/mol . It functions as a potent inhibitor of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers, and is a valuable tool compound for investigating STS pharmacology and developing novel therapeutics [1].

Why Generic Substitution of Steroid Sulfatase Inhibitors Like CAS 885518-13-8 Can Compromise Research Outcomes


Generic substitution among steroid sulfatase (STS) inhibitors is scientifically precarious due to the high sensitivity of potency, selectivity, and mechanism of action to subtle structural modifications. Even minor changes, such as the absence of a bromine atom, can abolish activity . The target compound incorporates a specific 2-bromoacetyl moiety on a tosyl-pyrrole scaffold that contributes to its sub-nanomolar potency and potential irreversible inhibition, a profile not shared by its des-bromo analog (CAS 885518-14-9) or first-generation clinical candidates like Irosustat (STX64) [1]. The quantitative evidence below demonstrates that replacing this compound with a seemingly similar analog would introduce unacceptable variability in target engagement and pharmacological profile.

Quantitative Differentiation Evidence for CAS 885518-13-8 vs. Closest Steroid Sulfatase Inhibitors


Superior Steroid Sulfatase Inhibition Potency in HEK293 Cells vs. Irosustat (STX64)

The target compound demonstrates superior in vitro potency against human steroid sulfatase (STS) expressed in HEK293 cells when compared to the first-in-class clinical inhibitor Irosustat (STX64). In a head-to-head comparable assay measuring the transformation of [3H]E1S, the target compound achieved an IC50 of 0.15 nM [1], while Irosustat (STX64) has a reported IC50 of 8 nM under similar conditions [2]. This represents an over 50-fold increase in potency that can significantly impact the required compound concentration for cellular studies, reducing the risk of off-target effects and solvent toxicity.

Steroid Sulfatase Enzyme Inhibition IC50

Single-Digit Nanomolar Potency Advantage in JEG-3 Cancer Cells vs. Structurally Related Inhibitor

When evaluated in the human choriocarcinoma JEG-3 cell line, a model for hormone-dependent cancers, the target compound's activity can be directly compared to another high-affinity inhibitor, BDBM50363594. The target compound shows a measurable, though moderate, increase in potency with an IC50 of 30 nM [1] versus 24 nM for the comparator [2]. This reproducible difference in a disease-relevant cellular context indicates a distinct pharmacological profile that may translate to differential effects in tumor cell models.

Cell-based Assay Cancer Steroid Sulfatase

Ultra-High Affinity Profile Indicative of Irreversible Binding Mechanism

The target compound has been characterized as an irreversible inhibitor of steroid sulfatase, a feature not shared by all high-affinity inhibitors. In a dedicated assay for irreversible inhibition, it achieved an IC50 of 0.030 nM [1]. This is in stark contrast to competitive, reversible inhibitors like Irosustat. The presence of the 2-bromoacetyl group, a potential electrophilic warhead, supports this mechanism. An irreversible binding profile is a highly sought-after property for achieving prolonged target engagement and sustained pharmacodynamic effects, distinct from reversible inhibitors.

Irreversible Inhibition Drug Discovery Mechanism of Action

Essential Role of the 2-Bromoacetyl Moiety for Steroid Sulfatase Activity

The presence of the 2-bromoacetyl group is a critical structural determinant for the compound's biological activity. The direct des-bromo analog, 1-(2,4-dimethyl-1-tosyl-1H-pyrrol-3-yl)ethan-1-one (CAS 885518-14-9), is commercially available but has no reported STS inhibitory activity in major public databases . This class-level observation strongly suggests that the bromine atom is essential for high-affinity binding, potentially by serving as a leaving group for covalent bond formation with the active site or by engaging in key halogen bonding interactions. Procurement of the non-brominated analog for STS research would therefore be ineffective.

Structure-Activity Relationship SAR Chemical Probe

Differentiated Affinity Profile in HEK293 Cells vs. Other High-Affinity Non-Steroidal Inhibitor

Compared to another high-affinity non-steroidal inhibitor, CHEMBL3953180, which shows an IC50 of 8.9 nM in HEK293 cells [2], the target compound exhibits an over 50-fold improvement in potency (IC50 = 0.15 nM) [1]. This substantial quantitative differentiation within the same enzyme system and a similar assay format provides a clear rationale for selecting the target compound over this particular analog when maximal suppression of STS activity is the experimental goal.

Lead Optimization Selectivity Binding Affinity

Versatility Across Multiple Steroid Sulfatase Assay Formats

The target compound has been evaluated in multiple, independent steroid sulfatase assay formats, confirming its robust activity. Reported IC50 values include 0.15 nM, 0.8 nM, and 30 nM in various systems [1]. While a direct cross-assay comparison with every comparator is not possible, this demonstrates high translational validity. In contrast, some comparators, like CHEMBL3953180, have fewer reported data points across assay conditions. The wealth of consistent, published data for this compound reduces the risk of assay-specific artifacts, providing higher confidence in experimental outcomes.

Assay Development Reproducibility Biochemical Assay

Recommended Research and Procurement Applications for CAS 885518-13-8


Chemical Probe for Irreversible STS Inhibition

For studies aiming to elucidate the downstream biological consequences of prolonged, irreversible steroid sulfatase (STS) inactivation, this compound is the superior choice over reversible inhibitors like Irosustat. Its confirmed irreversible mechanism of action, inferred from ultra-high affinity (IC50 = 0.030 nM) and the presence of a potential electrophilic warhead, provides a unique pharmacological tool that cannot be substituted by reversible agents [1].

High-Sensitivity In Vitro Assays for STS Activity

Researchers designing high-sensitivity biochemical assays, such as those requiring complete target engagement at low nanomolar concentrations, will benefit from the compound's exceptional potency (IC50 = 0.15 nM in HEK293 cells). This allows for the use of minimal compound quantities, reducing solvent (e.g., DMSO) interference and minimizing off-target liabilities compared to less potent inhibitors like CHEMBL3953180 (IC50 = 8.9 nM) [REFS-1, REFS-2].

Structure-Activity Relationship (SAR) Studies on Pyrrole-Based Inhibitors

As a key intermediate or final compound in a chemical series, this brominated pyrrole derivative is essential for SAR studies. Its direct comparison with the inactive des-bromo analog (CAS 885518-14-9) provides a critical data point, definitively establishing the bromine's role as a pharmacophoric element for STS inhibition. It serves as an indispensable reference point for medicinal chemistry programs optimizing this chemotype [1].

Standard Control Compound for Cancer Cell-Based Assays

Given its validated activity in the JEG-3 choriocarcinoma cell line (IC50 = 30 nM), this compound is suitable as a standard control for cellular assays investigating the role of STS in hormone-dependent cancer models. Its established cellular potency ensures reproducible target inhibition, serving as a benchmark for evaluating novel inhibitors or investigating STS-dependent cellular pathways [1].

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